molecular formula C10H11NO3 B1454930 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 933254-03-6

2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No. B1454930
M. Wt: 193.2 g/mol
InChI Key: OTZNXWOCCYEHDW-UHFFFAOYSA-N
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Description

“2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound . It is a yellowish solid .


Synthesis Analysis

The compound has been synthesized through a two-step synthetic protocol . The yield was 56.6 mg (86%) . The purification of the crude product was done by flash column chromatography method over silica gel using Hexane/ethyl acetate (9:1) as an eluent .


Molecular Structure Analysis

The structure of the compound was established by interpretation of 1 H NMR, 13 C NMR and Mass spectral data recorded after purification . The molecular formula is C10H9NO4 .


Physical And Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 178-180°C . The FT-IR (KBr, νmax/cm −1) values are 3434, 1764, 1628, 1594, 1018 .

Scientific Research Applications

1. Anticancer Agents

  • Application Summary : A series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .
  • Methods of Application : The structure of the compounds were established by interpretation 1 H NMR, 13 C NMR and Mass spectral data recorded after purification .
  • Results : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC 50 values of 8.60±0.75 and 6.30±0.54 µM respectively, compared to the Doxorubicin IC 50 value of 9.11±0.54 and 8.47±0.47 µM .

2. Synthesis of Diverse Organic Compounds

  • Application Summary : A divergent synthesis approach was developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one 3 and fluorenone 9 derivatives using ortho-alkynylarylketones as common precursors .
  • Methods of Application : The synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-ones 3 employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .
  • Results : The same precursor could be used to prepare fluorenone derivatives 9 under acidic conditions .

3. Antimicrobial Activity

  • Application Summary : Esters of 2- (3, 4-dihydro-3-oxo-2H-benzo [b] [1, 4] thiazin-2-yl) acetic acid were synthesized and evaluated for their antimicrobial activity in vivo .
  • Methods of Application : All compounds were characterized by spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR and Mass .
  • Results : Molecular docking of these compounds was carried out in silico .

4. Green Synthesis

  • Application Summary : A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives .
  • Methods of Application : This simple, mild and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .
  • Results : The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .

5. Antimicrobial Activity

  • Application Summary : Compounds related to “2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” have shown good inhibition of the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The compounds displayed good inhibition of the growth of various bacteria .

6. Antitumor Activity

  • Application Summary : A series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .
  • Methods of Application : The structure of the compounds were established by interpretation 1 H NMR, 13 C NMR and Mass spectral data recorded after purification .
  • Results : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC 50 values of 8.60±0.75 and 6.30±0.54 µM respectively, compared to the Doxorubicin IC 50 value of 9.11±0.54 and 8.47±0.47 µM .

7. Antibacterial Activity

  • Application Summary : All the compounds displayed good inhibition of the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The compounds displayed good inhibition of the growth of various bacteria .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . The predicted drug-likeness properties of all compounds enable them to be used as therapeutic agents .

properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZNXWOCCYEHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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